Sodium thiazole-2-sulfinate
CAS No.:
Cat. No.: VC17399704
Molecular Formula: C3H2NNaO2S2
Molecular Weight: 171.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H2NNaO2S2 |
|---|---|
| Molecular Weight | 171.18 g/mol |
| IUPAC Name | sodium;1,3-thiazole-2-sulfinate |
| Standard InChI | InChI=1S/C3H3NO2S2.Na/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | RVSNWXXCRDGEOD-UHFFFAOYSA-M |
| Canonical SMILES | C1=CSC(=N1)S(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Sodium thiazole-2-sulfinate features a benzothiazole moiety—a bicyclic structure comprising a benzene ring fused to a thiazole ring—and a sulfinate group (-SO₂⁻) bound to a sodium counterion. The thiazole ring contains nitrogen and sulfur heteroatoms, which contribute to its electronic properties and reactivity. The sulfinate group enhances solubility in polar solvents and participates in redox reactions, making the compound a versatile intermediate.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄NNaO₂S₂ |
| Molecular Weight | 221.2 g/mol |
| IUPAC Name | Sodium 1,3-benzothiazole-2-sulfinate |
| SMILES | C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] |
| InChI Key | KDCSNKDGAOHZMO-UHFFFAOYSA-M |
Synthesis and Industrial Production
Conventional Synthetic Routes
The synthesis of sodium thiazole-2-sulfinate typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by sulfination. For example:
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Condensation: 2-Aminobenzenethiol reacts with acetyl chloride to form a thiazolidine intermediate.
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Oxidation: The intermediate undergoes oxidation with hydrogen peroxide to yield thiazole-2-sulfinic acid.
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Neutralization: Treatment with sodium hydroxide produces the sodium salt.
Green Chemistry Innovations
Industrial protocols have shifted toward sustainable methods:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yield (e.g., 85% yield in 15 minutes at 150°C).
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Visible-Light Photocatalysis: Utilizes ruthenium or iridium catalysts to drive sulfination under mild conditions, minimizing waste .
Comparative Synthesis Data:
| Method | Yield (%) | Time (min) | Temperature (°C) |
|---|---|---|---|
| Conventional | 72 | 240 | 100 |
| Microwave-Assisted | 85 | 15 | 150 |
| Photocatalytic | 78 | 30 | 25 |
These advances align with green chemistry principles by reducing energy consumption and hazardous byproducts .
Chemical Reactivity and Functionalization
Sulfinate Group Reactivity
The sulfinate group (-SO₂⁻) acts as a nucleophile, participating in:
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Alkylation: Reacts with alkyl halides to form sulfones.
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Oxidation: Converts to sulfonamides or sulfonic acids under oxidative conditions.
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Cross-Coupling: Engages in palladium-catalyzed couplings to introduce aryl or alkenyl groups.
Thiazole Ring Modifications
The electron-deficient thiazole ring undergoes electrophilic substitutions at the 5-position and nucleophilic attacks at the 2-position:
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Nitration: Introduces nitro groups for explosive precursors.
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Halogenation: Bromine or chlorine adds to the ring for pharmaceutical intermediates .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antioxidant Agents: Modified derivatives target oxidative stress-related diseases .
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Anticancer Drugs: Functionalized thiazoles inhibit kinase pathways in tumor cells .
Material Science
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Conductive Polymers: Sulfinate groups enhance electron transport in polythiophenes.
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Coordination Complexes: Binds transition metals (e.g., Cu²⁺) for catalytic applications.
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